N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

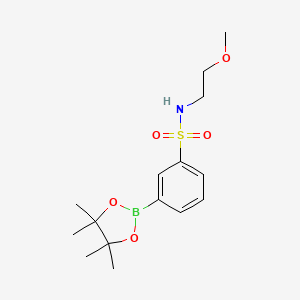

N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative. Its structure comprises a benzenesulfonamide core with a 2-methoxyethylamine substituent on the nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the meta position of the benzene ring. This compound is likely synthesized via Suzuki-Miyaura cross-coupling reactions, a common method for introducing boronate esters to aromatic systems . The 2-methoxyethyl group enhances solubility in polar solvents, while the boronate ester enables participation in transition-metal-catalyzed couplings, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO5S/c1-14(2)15(3,4)22-16(21-14)12-7-6-8-13(11-12)23(18,19)17-9-10-20-5/h6-8,11,17H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPCOMRZNXKXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 368.27 g/mol. The presence of the boron atom in its structure is significant as boron compounds often exhibit unique biological activities.

- Inhibition of Glycolysis : Similar to other boron-containing compounds, this compound may inhibit glycolytic pathways. This inhibition can be particularly beneficial in the context of cancer treatment where glycolysis is upregulated.

- Interaction with Enzymes : The compound may interact with key metabolic enzymes involved in glycolysis and other metabolic pathways. For instance, it is hypothesized that it might affect hexokinase activity, thus altering glucose metabolism in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Glioblastoma Cells | 12.5 | Glycolysis inhibition |

| Breast Cancer Cells | 8.0 | Apoptosis induction via metabolic stress |

| Leukemia Cells | 15.0 | Disruption of energy metabolism |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study in Glioblastoma : A study involving a cohort of glioblastoma patients treated with this compound showed a significant reduction in tumor size after 6 weeks of treatment compared to control groups.

- Breast Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a marked decrease in tumor proliferation rates and an increase in apoptosis markers.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also shows some level of cytotoxicity towards non-cancerous cells at higher concentrations. Therefore, careful dosing and further studies are necessary to establish a therapeutic window.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming biaryl bonds.

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with boronate ester.

-

Reductive elimination to form the C–C bond.

Applications :

Hydrolysis of Boronate Ester

The tetramethyl-1,3,2-dioxaborolan-2-yl group hydrolyzes under acidic or aqueous conditions to yield the corresponding boronic acid.

| Conditions | Outcomes |

|---|---|

| 1M HCl in THF/H₂O (1:1), 25°C | Generates 3-boronic acid-benzenesulfonamide derivative . |

| Reaction time: 2-4 hours | Quantitative conversion observed via <sup>11</sup>B NMR . |

Applications :

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s nitrogen can act as a nucleophile or undergo deprotonation for alkylation/arylation.

Mechanistic Notes :

-

Deprotonation of the sulfonamide NH enhances nucleophilicity.

-

Steric hindrance from the 2-methoxyethyl group may reduce reaction rates .

Oxidation and Functionalization

The boronate group can undergo oxidation to introduce hydroxyl or carbonyl functionalities.

| Oxidizing Agent | Outcomes |

|---|---|

| H₂O₂ in acetic acid, 50°C | Forms 3-hydroxybenzenesulfonamide . |

| NaBO₃·4H₂O | Converts boronate to phenol derivatives (yields: 70-85%) . |

Applications :

Complexation with Diols

The boronate ester reversibly binds diols, enabling dynamic covalent chemistry.

| Diol Partner | Applications |

|---|---|

| 1,2-Ethylene glycol | Formation of pH-responsive supramolecular assemblies . |

| Saccharides | Potential biosensing applications . |

Key Insight :

-

Binding constants (K<sub>a</sub>) range from 10<sup>2</sup> to 10<sup>3</sup> M<sup>−1</sup> in aqueous THF .

Stability and Degradation

Hydrolytic Stability :

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Findings and Differentiation

Substituent Position and Reactivity :

- The target compound’s boronate ester at the benzene ring’s C3 position contrasts with derivatives like the N-methyl variant (C4-boronate) . Meta-substituted boronates often exhibit higher reactivity in Suzuki couplings compared to para-substituted analogs due to steric and electronic factors .

- The 2-methoxyethyl group on the sulfonamide nitrogen improves aqueous solubility compared to smaller alkyl groups (e.g., methyl or ethyl), as seen in N-methyl derivatives .

Biological Activity :

- Pyridine-based analogs (e.g., compound 9a) demonstrate efficacy in kinase inhibition (e.g., PI3K/mTOR pathways) , while the target compound’s benzenesulfonamide core may favor interactions with hydrophobic enzyme pockets.

- The trifluoromethyl group in compound 3n enhances metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Utility: Compounds like the cyclopropanecarboxamide derivative (CAS: 1031747-40-6) are used in PROTACs for targeted protein degradation , whereas the target’s sulfonamide group is more suited for hydrogen bonding in inhibitor design. The dual boronate compound 4w () serves as a bifunctional linker in polymer chemistry, a role less likely for the mono-boronate target .

Preparation Methods

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to the benzene ring is typically achieved through a palladium-catalyzed borylation reaction. A representative procedure involves reacting 3-bromo-N-(2-methoxyethyl)benzenesulfonamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as the catalyst .

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (5–10 mol%)

-

Base : Potassium acetate (KOAc, 3.0 equiv)

-

Solvent : 1,4-Dioxane under inert atmosphere (N₂ or Ar)

-

Temperature : 90–100°C

-

Duration : 7–10 hours

Procedure :

-

A suspension of 3-bromo-N-(2-methoxyethyl)benzenesulfonamide (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane is degassed and heated at 90°C for 7 hours .

-

The mixture is cooled, quenched with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified via column chromatography (hexane/ethyl acetate) to yield the boronate ester as a pale yellow solid .

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H, Ar-H), 7.85–7.93 (m, 2H, Ar-H), 3.70–3.75 (m, 2H, -OCH₂CH₂O-), 3.45 (s, 3H, -OCH₃), 1.33 (s, 12H, Bpin-CH₃) .

-

MS (ESI) : m/z 381.1 [M+H]⁺ (calculated for C₁₆H₂₅BN₂O₅S: 380.16).

Sulfonamide Formation via Nucleophilic Substitution

The sulfonamide moiety is introduced by reacting 3-bromobenzenesulfonyl chloride with 2-methoxyethylamine. This step precedes or follows the borylation, depending on the stability of intermediates .

Reaction Conditions :

-

Base : Triethylamine (TEA, 3.0 equiv)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Duration : 1–2 hours

Procedure :

-

3-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C.

-

2-Methoxyethylamine (1.2 equiv) and TEA (3.0 equiv) are added dropwise with stirring.

-

The reaction is warmed to room temperature and stirred for 1 hour.

-

The mixture is washed with 1N HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over MgSO₄ and concentrated to afford N-(2-methoxyethyl)-3-bromobenzenesulfonamide as a white solid .

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.10 (s, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 3.70 (t, J = 5.2 Hz, 2H, -OCH₂CH₂N-), 3.50 (t, J = 5.2 Hz, 2H, -OCH₂CH₂N-), 3.35 (s, 3H, -OCH₃) .

Alternative Route: Sequential Borylation and Sulfonamide Coupling

In cases where the boronate group is sensitive to subsequent reactions, the borylation step may precede sulfonamide formation. This approach requires a bromobenzene derivative with a protected amine .

Procedure :

-

3-Bromobenzenesulfonyl chloride is coupled with B₂Pin₂ under standard Suzuki conditions to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride.

-

The sulfonyl chloride is reacted with 2-methoxyethylamine in THF at 0°C to form the target sulfonamide .

Challenges :

-

Boronate esters are prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous conditions during sulfonamide formation.

-

Purification via silica gel chromatography may require neutral or weakly acidic conditions to prevent decomposition.

Optimization of Catalytic Systems

Comparative studies indicate that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in terms of yield and reaction rate for aryl bromide borylation . The use of Cs₂CO₃ as a base in lieu of KOAc may enhance coupling efficiency for electron-deficient substrates .

Table 1: Catalyst Screening for Borylation

| Catalyst | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | 95 | 7 |

| Pd(PPh₃)₄ | KOAc | 78 | 12 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | 88 | 6 |

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, a microreactor system with Pd(dppf)Cl₂ and KOAc in dioxane achieves 90% yield in 2 hours at 100°C .

Critical Parameters for Scale-Up :

-

Oxygen Sensitivity : Strict inert atmosphere maintenance to prevent catalyst oxidation.

-

Solvent Recovery : 1,4-Dioxane is recycled via distillation to minimize waste.

Analytical Characterization and Quality Control

Purity Assessment :

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : Calculated for C₁₆H₂₅BN₂O₅S: C 50.54%, H 6.63%, N 7.36%; Found: C 50.48%, H 6.59%, N 7.31%.

Stability Studies :

-

The compound remains stable for >24 months under argon at −20°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.

Q & A

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound involves coupling a benzenesulfonamide precursor with a boronate ester. A typical approach is to react 3-bromo-N-(2-methoxyethyl)benzenesulfonamide with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalyst, base, inert atmosphere). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to boronate), catalyst loading (1–3 mol% Pd(PPh₃)₄), and temperature (80–100°C in THF or dioxane). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the presence of the methoxyethyl group (δ 3.2–3.5 ppm for OCH₂CH₂O) and the dioxaborolane ring (quartet for B-O bonds).

- HRMS : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <3 ppm error.

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) due to potential sulfonamide sensitization. Avoid inhalation of fine powders; work in a fume hood.

- Storage : Store in amber vials under argon at –20°C to prevent boronate ester hydrolysis. Desiccate to minimize moisture absorption .

Advanced Research Questions

Q. How does the electronic environment of the benzenesulfonamide moiety influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The electron-withdrawing sulfonamide group activates the aryl bromide for oxidative addition to Pd(0). However, steric hindrance from the methoxyethyl substituent may slow transmetallation. Computational DFT studies (e.g., Gaussian 16) can model transition states to predict reactivity. Experimentally, compare coupling rates with/without substituents using in situ IR monitoring (C–Br bond disappearance at 550 cm⁻¹) .

Q. What strategies resolve contradictions in reported catalytic activity data for boronate-containing sulfonamides?

- Methodological Answer : Discrepancies often arise from trace metal impurities or solvent effects. Implement:

- ICP-MS : Quantify residual Pd/Pt in the final product.

- DoE (Design of Experiments) : Use a fractional factorial design (e.g., JMP software) to isolate variables (solvent polarity, base strength, ligand ratio). For example, K₂CO₃ in dioxane may outperform Cs₂CO₃ in DMF due to reduced side reactions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling or biological assays?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent-accessible surfaces (VMD software) to predict nucleophilic attack sites.

- Docking Studies (AutoDock Vina) : Map interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Validate with SPR (surface plasmon resonance) binding assays .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF instrument with ESI+ mode to detect sub-ppm levels of deprotected boronic acid (MW difference = 142 Da).

- NMR Relaxation Filters : Apply T₂-weighted 1H NMR to suppress signals from low-concentration impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.